2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate
Description
2-[(Dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate is an organic compound with the molecular formula C16H15ClN2O4. This compound is characterized by the presence of a dimethylamino group, a nitrophenyl group, and a chlorobenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-3-nitrophenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-18(2)10-13-14(19(21)22)4-3-5-15(13)23-16(20)11-6-8-12(17)9-7-11/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDSFNHABPBCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC=C1OC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate typically involves the reaction of 3-nitrobenzyl chloride with dimethylamine, followed by esterification with 4-chlorobenzoic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution and esterification reactions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
2-[(Dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The nitrophenyl group can undergo reduction to form amino derivatives, which can interact with biological molecules. The chlorobenzoate group can participate in substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methyl]-3-nitrophenyl 4-methoxybenzoate
- 2-[(Dimethylamino)methyl]-3-nitrophenyl 4-bromobenzoate
- 2-[(Dimethylamino)methyl]-3-nitrophenyl 4-fluorobenzoate
Uniqueness
2-[(Dimethylamino)methyl]-3-nitrophenyl 4-chlorobenzoate is unique due to the presence of the chlorobenzoate group, which imparts specific chemical reactivity and properties. This compound’s ability to undergo various chemical reactions makes it valuable in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
